Amineptine hydrochloride

Description

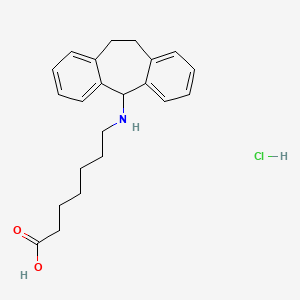

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-carboxyhexyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2.ClH/c24-21(25)13-3-1-2-8-16-23-22-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)22;/h4-7,9-12,22-23H,1-3,8,13-16H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPUXONTAVMIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[NH2+]CCCCCCC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30272-08-3 | |

| Record name | Amineptine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30272-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Amineptine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Amineptine hydrochloride, a tricyclic antidepressant known for its selective dopamine (B1211576) reuptake inhibition. This document details the chemical reactions, experimental protocols, and relevant quantitative data, offering valuable insights for research and development in the field of neuropharmacology.

Overview of this compound

Amineptine is a synthetic atypical tricyclic antidepressant that acts as a selective dopamine reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor.[1][2] Its chemical name is 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3] Developed in the 1960s, it was introduced for the treatment of severe clinical depression.[4] Unlike many other tricyclic antidepressants, Amineptine's primary mechanism of action is the enhancement of dopaminergic neurotransmission by blocking the dopamine transporter (DAT).[5]

Synthesis of this compound

The most commonly cited manufacturing process for this compound involves a two-step synthesis followed by purification. The primary raw materials for this synthesis are 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and Ethyl 7-aminoheptanoate.[3]

Reaction Scheme

The synthesis can be summarized by the following reaction scheme:

Step 1: Condensation

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene reacts with Ethyl 7-aminoheptanoate to form the ethyl ester of Amineptine.

Step 2: Hydrolysis

The resulting ethyl ester is then hydrolyzed to yield Amineptine, which is subsequently converted to its hydrochloride salt.

Experimental Protocols

The following protocols are based on established manufacturing processes.[3]

Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride

-

In a suitable reaction vessel, a solution of 6.5 g of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane (B149229) is prepared.

-

A solution of 10.8 g of Ethyl 7-aminoheptanoate in 12 ml of nitromethane is added to the first solution at ambient temperature. The reaction is noted to be slightly exothermic.

-

The reaction mixture is left to stand overnight to ensure the completion of the reaction.

-

The solvent (nitromethane) is removed by evaporation in vacuo.

-

The resulting residue is taken up in normal hydrochloric acid, leading to the precipitation of the crude product.

-

The precipitate is filtered off to yield crude ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.

-

For purification, a sample can be recrystallized from benzene.

Step 2: Synthesis of this compound

-

The crude ethyl ester hydrochloride from the previous step is added to 25 ml of 2 N hydrochloric acid.

-

The mixture is heated under reflux for 2 hours, during which the ester dissolves, and the hydrochloride of the corresponding carboxylic acid precipitates.

-

After cooling, the precipitated this compound is filtered off.

-

The crude product is washed with iced water.

-

Further purification is achieved by recrystallization from distilled water to yield pure 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3]

Synthesis of Starting Materials

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: This intermediate is typically synthesized from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone.[6] The synthesis involves the reduction of the ketone to an alcohol, followed by chlorination.

Ethyl 7-aminoheptanoate: This starting material can be synthesized from 7-aminoheptanoic acid through Fischer esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound and its intermediates.

| Parameter | Value | Reference |

| Reactants for Step 1 | ||

| 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 6.5 g | [3] |

| Ethyl 7-aminoheptanoate | 10.8 g | [3] |

| Nitromethane (solvent) | 72 ml (total) | [3] |

| Intermediate Product | ||

| Crude Yield of Ethyl Ester Hydrochloride | 10.5 g | [3] |

| Melting Point (recrystallized from benzene) | 166-168 °C (instantaneous) | [3] |

| Reactants for Step 2 | ||

| Crude Ethyl Ester Hydrochloride | 10.5 g (from previous step) | [3] |

| 2 N Hydrochloric Acid | 25 ml | [3] |

| Final Product | ||

| Final Yield of this compound | 5.7 g | [3] |

| Melting Point (recrystallized from water) | 226-230 °C (instantaneous) | [3] |

Table 1: Synthesis Quantitative Data

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₂₂H₂₈ClNO₂ | [7] |

| Molar Mass | 373.9 g/mol | [7] |

| Boling Point | 509.9°C at 760 mmHg | [8] |

| Flash Point | 262.2°C | [8] |

| Vapor Pressure | 3.2E-11 mmHg at 25°C | [8] |

| Amineptine (Base) | ||

| Molecular Formula | C₂₂H₂₇NO₂ | [9] |

| Molar Mass | 337.46 g/mol | [9] |

| 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | ||

| Molecular Formula | C₁₅H₁₃Cl | [3] |

| Ethyl 7-aminoheptanoate | ||

| Molecular Formula | C₉H₁₉NO₂ |

Table 2: Physico-chemical Properties

Note: Detailed spectral data including IR, NMR, and Mass Spectrometry for this compound can be found in specialized chemical databases.[10]

Visualizations

Synthesis Workflow

The following diagram illustrates the manufacturing process of this compound.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Dopamine Reuptake Inhibition

Amineptine exerts its antidepressant effects by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.

References

- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amineptine manufacture [amineptine.com]

- 4. Amineptine as conceived by ChatGPT [amineptine.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 7. This compound | C22H28ClNO2 | CID 44558536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. GSRS [precision.fda.gov]

- 10. chemcd.com [chemcd.com]

Chemical structure and properties of Amineptine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride is a tricyclic antidepressant notable for its unique pharmacological profile, primarily acting as a selective dopamine (B1211576) reuptake inhibitor. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, synthesis, and pharmacokinetic profile. Detailed methodologies for key experimental procedures are described, and quantitative data are summarized for clarity. The document also includes visualizations of its mechanism of action and relevant experimental workflows to support research and development activities.

Chemical Structure and Physicochemical Properties

Amineptine is classified as an atypical tricyclic antidepressant.[1][2] Its structure consists of a dibenzocycloheptene tricyclic nucleus with a 7-aminoheptanoic acid side chain.[3][4] This side chain is crucial for its distinct pharmacological activity compared to other tricyclic antidepressants.[3]

Chemical Name: 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[5]

Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Registry Number | 30272-08-3 | [5] |

| Molecular Formula | C₂₂H₂₈ClNO₂ | [6] |

| Molecular Weight | 373.9 g/mol | [6] |

| IUPAC Name | 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptanoic acid;hydrochloride | [6] |

| SMILES | C1CC2=CC=CC=C2C(C3=CC=CC=C31)NCCCCCCC(=O)O.Cl | [6] |

| Melting Point | 226-230 °C | [3] |

| Boiling Point | 509.9°C at 760 mmHg | [7] |

| Flash Point | 262.2°C | [7] |

| Vapor Pressure | 3.2E-11 mmHg at 25°C | [7] |

Synthesis

The synthesis of this compound involves a two-step process starting from 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and ethyl 7-aminoheptanoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the manufacturing process described in the literature.[3]

Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate Hydrochloride

-

In a suitable reaction vessel, mix 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene dissolved in 60 ml of nitromethane (B149229) with 10.8 g of ethyl 7-aminoheptanoate in 12 ml of nitromethane at ambient temperature.

-

Allow the reaction mixture, which is slightly exothermic, to stand overnight.

-

Evaporate the solvent under vacuum.

-

Take up the residue in normal hydrochloric acid.

-

Filter the resulting precipitate to yield the crude ethyl ester hydrochloride.

-

Recrystallization of a sample from benzene (B151609) can yield a purified product with a melting point of 166-168°C.[3]

Step 2: Hydrolysis to this compound

-

Add the crude ethyl ester hydrochloride obtained in Step 1 to 25 ml of 2 N hydrochloric acid.

-

Heat the mixture under reflux for 2 hours. The material will dissolve, and subsequently, the final product will precipitate.

-

After cooling, filter the precipitated this compound.

-

Wash the filtered product with iced water.

-

Recrystallize the final product from distilled water to obtain purified this compound, which melts instantaneously at 226-230°C.[3]

Pharmacology and Mechanism of Action

Amineptine's primary mechanism of action is the selective inhibition of dopamine (DA) reuptake, which leads to an increased concentration of DA in the synaptic cleft and enhanced dopaminergic neurotransmission.[1][5] It has a significantly lower affinity for the norepinephrine (B1679862) (NE) transporter and a negligible effect on serotonin (B10506) (5-HT) reuptake.[8][9]

Monoamine Transporter Inhibition

In vitro studies using rat brain synaptosomes have quantified Amineptine's inhibitory effects on monoamine uptake. These studies confirm its preference for the dopamine transporter (DAT) over the norepinephrine transporter (NET).

Table 2: In Vitro Inhibitory Activity of Amineptine on Monoamine Uptake

| Transporter Target | Assay | Value (IC₅₀) | Reference |

| Dopamine Transporter (DAT) | Inhibition of [³H]-Dopamine accumulation in rat brain synaptosomes | 1.4 µM | [8] |

| Norepinephrine Transporter (NET) | Inhibition of [³H]-Noradrenaline accumulation in rat brain synaptosomes | 10 µM | [8] |

| Serotonin Transporter (SERT) | [³H]-5-HT uptake in rat brain synaptosomes | No influence | [8] |

Furthermore, competitive binding studies show that Amineptine's affinity for the DAT is substantially higher than for the NET. The apparent affinity for the DAT, assessed by displacing [³H]-GBR 12783 binding, was found to be over 150 times higher than its affinity for the NET, assessed by displacing [³H]-desipramine.[7][10]

Receptor Binding Profile

Unlike classical tricyclic antidepressants, Amineptine has very weak or no interaction with a wide range of neurotransmitter receptors, including serotonin, adrenergic, dopamine, histamine, and muscarinic acetylcholine (B1216132) receptors.[2][8] This contributes to a more favorable side-effect profile, with low anticholinergic and antihistaminic activity.[3]

Signaling Pathway and Downstream Effects

The primary signaling event is the blockade of DAT. Chronic administration of Amineptine, however, leads to adaptive changes in the dopaminergic system. Long-term treatment has been shown to induce a downregulation (a decrease in the number of binding sites) of dopamine D₂, β-adrenergic, and α₂-adrenergic receptors.[1][8] This suggests that the sustained increase in synaptic dopamine leads to compensatory changes in postsynaptic receptor density.

Pharmacokinetics

Amineptine is characterized by rapid absorption and a very short elimination half-life, which prevents significant accumulation with repeated dosing.[2] It is extensively metabolized in the liver, primarily through deamination and demethylation, resulting in active metabolites that also contribute to its therapeutic effects.[3]

Table 3: Pharmacokinetic Parameters of Amineptine and its Major Metabolite in Healthy Adults

| Parameter | Amineptine | Major Metabolite | Reference(s) |

| Time to Peak (Tₘₐₓ) | ~1.0 hour | ~1.5 hours | [2] |

| Elimination Half-life (t₁/₂) | 0.8 - 1.0 hours | 1.5 - 2.5 hours | [2] |

| Peak Plasma Conc. (Cₘₐₓ) ¹ | 772 ng/mL (mean) | 471 ng/mL (mean) | [2] |

| Peak Plasma Conc. (Cₘₐₓ) ² | 750 - 940 ng/mL | 750 - 970 ng/mL | [2] |

| Metabolism | Hepatic | - | [3] |

¹ Following a single 100 mg oral dose. ² Following a single 200 mg oral dose.

Key Experimental Methodologies

Protocol: Monoamine Uptake Inhibition Assay in Synaptosomes

This protocol describes a general method for assessing the inhibition of dopamine and norepinephrine uptake by Amineptine using isolated nerve terminals (synaptosomes), based on methodologies that yielded the IC₅₀ data in Table 2.[8]

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET) in ice-cold sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the pellet in a suitable physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound or vehicle control.

-

Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter ([³H]-Dopamine or [³H]-Noradrenaline).

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

-

-

Quantification and Analysis:

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Define non-specific uptake in parallel incubations performed at 0-4°C or in the presence of a saturating concentration of a standard inhibitor (e.g., benztropine (B127874) for DAT).

-

Calculate specific uptake by subtracting non-specific from total uptake.

-

Plot the percentage inhibition of specific uptake against the logarithm of Amineptine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of Amineptine's binding affinity for the dopamine transporter by measuring its ability to displace a specific radioligand, such as [³H]-GBR 12783.[7][10]

-

Membrane Preparation:

-

Prepare a crude membrane fraction from a brain region rich in the target transporter (e.g., rat striatum for DAT).

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-GBR 12783), and varying concentrations of the competing ligand (Amineptine).

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., mazindol) to saturate the specific sites.

-

Competition Wells: Contain membranes, radioligand, and a range of Amineptine concentrations.

-

-

Incubation and Termination:

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration over glass fiber filters, separating bound from free radioligand.

-

-

Quantification and Analysis:

-

Measure radioactivity on the filters via liquid scintillation counting.

-

Calculate the amount of specifically bound radioligand at each Amineptine concentration.

-

Determine the IC₅₀ value (the concentration of Amineptine that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Conclusion

This compound is a pharmacologically distinct tricyclic compound, differentiated by its selective inhibition of the dopamine transporter. Its rapid absorption and elimination, combined with a low affinity for other neurotransmitter receptors, contribute to a unique therapeutic and side-effect profile. The quantitative data on its transporter inhibition and pharmacokinetics, along with the detailed methodologies presented, provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. The adaptive changes observed after chronic administration, such as receptor downregulation, warrant further investigation to fully elucidate its long-term effects on neuronal signaling.

References

- 1. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amineptine - Wikipedia [en.wikipedia.org]

- 3. amineptine.com [amineptine.com]

- 4. Influence of Amineptine on Changes of Blood Pressure Evoked by Norepinephrine and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review | Semantic Scholar [semanticscholar.org]

- 7. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amineptine ( Survector ) and dopamine [amineptine.com]

The Rise and Fall of a Dopaminergic Antidepressant: A Technical History of Amineptine

Foreword: This document provides an in-depth technical exploration of the discovery, development, and pharmacological profile of Amineptine, an atypical tricyclic antidepressant. It is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective on the compound's journey from synthesis to its eventual withdrawal from many markets.

Discovery and Historical Context

Amineptine was synthesized in the 1960s by the French Society of Medical Research and was introduced to the French market in 1978 by the pharmaceutical company Servier under the brand name Survector.[1] Structurally, it is a tricyclic compound with a unique 7-aminoheptanoic acid side chain, a feature that distinguishes it from classical tricyclic antidepressants (TCAs). The development of Amineptine was driven by the search for novel antidepressants with a different mechanism of action and potentially a more favorable side-effect profile compared to the existing TCAs and monoamine oxidase inhibitors (MAOIs).

While approved in France for severe clinical depression of endogenous origin, its unique stimulant-like effects, attributed to its dopaminergic action, led to concerns about its potential for abuse and dependence.[1] These concerns, coupled with reports of hepatotoxicity and severe acne, ultimately led to the suspension of its marketing authorization in France in 1999 and its withdrawal from many other markets.[1]

Chemical Synthesis

The synthesis of Amineptine hydrochloride involves a two-step process starting from 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and ethyl 7-aminoheptanoate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride

-

In a reaction vessel, 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is dissolved in 60 ml of nitromethane.

-

Separately, 10.8 g of ethyl 7-aminoheptanoate is dissolved in 12 ml of nitromethane.

-

The two solutions are mixed at ambient temperature. The reaction is slightly exothermic.

-

The reaction mixture is left to stand overnight.

-

The solvent is then evaporated under vacuum.

-

The resulting residue is taken up in normal hydrochloric acid, leading to the precipitation of the crude ester hydrochloride.

-

The precipitate is filtered to yield crude ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.

Step 2: Hydrolysis to 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride (this compound)

-

The crude ester hydrochloride from Step 1 is added to 25 ml of 2 N hydrochloric acid.

-

The mixture is heated under reflux for 2 hours, during which the ester dissolves and the final product precipitates as a hydrochloride salt.

-

After cooling, the precipitate is filtered, washed with iced water, and then recrystallized from distilled water to yield purified 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.

Pharmacological Profile

Amineptine is classified as an atypical tricyclic antidepressant due to its unique mechanism of action, which primarily involves the modulation of the dopaminergic system.

Mechanism of Action

The principal mechanism of action of Amineptine is the selective inhibition of dopamine (B1211576) reuptake.[2][3][4] It has a much lesser effect on norepinephrine (B1679862) reuptake and is virtually inactive at the serotonin (B10506) transporter.[4] This selective action on the dopamine transporter (DAT) leads to an increased concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[2] This is in stark contrast to classical TCAs, which primarily inhibit the reuptake of norepinephrine and/or serotonin.

Some studies have also suggested that Amineptine can induce the release of dopamine, although this effect is considered to be much less pronounced than its reuptake inhibition.[1] Unlike amphetamine, Amineptine's primary effect is considered to be dopamine reuptake inhibition rather than release.[1]

Pharmacokinetics and Metabolism

Amineptine is rapidly absorbed after oral administration. It undergoes hepatic metabolism, primarily through beta-oxidation of its heptanoic acid side chain. The parent drug has a very short biological half-life of approximately 48 minutes, while its metabolites have a half-life of around 2.5 hours.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on Amineptine's interaction with monoamine transporters.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| IC50 (Uptake Inhibition) | 1.4 µM | 10 µM | Inactive | [5] |

| Relative Binding Affinity | >150-fold higher than for NET | - | Negligible | [6] |

Preclinical Evaluation

The antidepressant and psychostimulant properties of Amineptine were established through a series of preclinical studies employing various in vitro and in vivo models.

In Vitro Studies

Experimental Protocol: In Vitro Dopamine Uptake Inhibition Assay

-

Tissue Preparation: Synaptosomes are prepared from the striatum of rats. The striatum is dissected, homogenized in a sucrose (B13894) solution, and centrifuged to isolate the synaptosomal fraction, which is rich in nerve terminals.

-

Radioligand: Tritiated dopamine ([³H]DA) is used as the radioligand.

-

Incubation: Aliquots of the synaptosomal preparation are incubated with various concentrations of Amineptine and a fixed concentration of [³H]DA in a buffer solution at 37°C for a short period (e.g., 5 minutes).

-

Termination and Measurement: The uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are then washed to remove unbound radioligand. The amount of radioactivity trapped on the filters, representing the [³H]DA taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Amineptine that inhibits 50% of the specific [³H]DA uptake (IC50) is calculated.

Studies using this methodology demonstrated that Amineptine completely inhibits [³H]dopamine uptake at a concentration of 10 µM.[6]

In Vivo Studies

Experimental Protocol: In Vivo Microdialysis for Extracellular Dopamine Measurement

-

Animal Model: Male Wistar rats are typically used.

-

Surgical Procedure: Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: As the aCSF flows through the probe, extracellular molecules, including dopamine, diffuse across the membrane into the perfusate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: After establishing a stable baseline of extracellular dopamine levels, Amineptine is administered (e.g., intraperitoneally).

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in extracellular dopamine levels following Amineptine administration are expressed as a percentage of the baseline levels.

In vivo microdialysis studies have confirmed that Amineptine administration leads to a significant increase in extracellular dopamine levels in brain regions like the striatum and nucleus accumbens.[3]

Experimental Protocol: Forced Swim Test (FST) in Rats

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Rats are placed in the water cylinder for 15 minutes. This session is for habituation.

-

Test session (Day 2): 24 hours after the pre-test, the rats are again placed in the cylinder for a 5-minute test session. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.

-

-

Drug Administration: Amineptine or a vehicle control is administered at specific time points before the test session (e.g., 60, 30, and 15 minutes before).

-

Data Analysis: A significant decrease in the duration of immobility in the Amineptine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Clinical Efficacy and Adverse Effects

Clinical trials demonstrated that Amineptine was an effective antidepressant, with some studies suggesting a more rapid onset of action compared to other TCAs like amitriptyline. However, its clinical use was marred by a number of significant adverse effects.

Hepatotoxicity

Cases of drug-induced hepatitis, sometimes severe, were reported with Amineptine use. The mechanism is thought to be related to the metabolic activation of Amineptine by cytochrome P450 enzymes into a reactive metabolite that can covalently bind to liver proteins.

Abuse and Dependence

The psychostimulant effects of Amineptine led to its recreational use and reports of psychological dependence. This abuse potential was a major factor in its regulatory restrictions.

Dermatological Effects

A notable and often severe side effect was the development of a specific type of acne.

Conclusion

Amineptine represents a fascinating chapter in the history of psychopharmacology. Its unique dopaminergic mechanism offered a novel approach to the treatment of depression and provided valuable insights into the role of dopamine in mood regulation. However, the significant safety concerns associated with its use, including hepatotoxicity and abuse potential, ultimately led to its decline. The story of Amineptine serves as a critical case study for drug development professionals, highlighting the importance of a thorough evaluation of both efficacy and long-term safety in the pursuit of novel therapeutics.

References

- 1. Amineptine - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amineptine ( Survector ) and dopamine [amineptine.com]

Amineptine Hydrochloride and its Mechanism of Action on Dopamine Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride, a tricyclic antidepressant, exhibits a unique pharmacological profile primarily characterized by its selective inhibition of dopamine (B1211576) (DA) reuptake. This mechanism distinguishes it from classical tricyclic antidepressants, which predominantly target serotonin (B10506) and norepinephrine (B1679862) systems. By blocking the dopamine transporter (DAT), amineptine increases the synaptic concentration of dopamine, leading to enhanced dopaminergic neurotransmission in brain regions associated with mood, motivation, and reward. This in-depth technical guide provides a comprehensive overview of the mechanism of action of amineptine on dopamine reuptake, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Mechanism of Action: Dopamine Reuptake Inhibition

This compound's principal mechanism of action is the selective inhibition of the presynaptic dopamine transporter (DAT).[1][2][3][4] The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By binding to the DAT, amineptine competitively inhibits this reuptake process.[5] This blockade leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft, thereby enhancing the activation of postsynaptic dopamine receptors.[1][2]

While its primary effect is on the dopaminergic system, amineptine also exhibits a weaker inhibitory effect on the norepinephrine transporter (NET), contributing to its overall pharmacological profile. Its activity at the serotonin transporter (SERT) is negligible.[6] This selectivity for the DAT over other monoamine transporters is a key feature that differentiates amineptine from other antidepressants.

The pharmacological effects of amineptine are primarily attributed to the parent drug itself, rather than its metabolites.[2] Chronic administration of amineptine has been shown to induce downregulation of dopamine D2 receptors, which is a common adaptive response to sustained increases in synaptic dopamine.[2]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of amineptine with monoamine transporters and its effects on extracellular dopamine levels.

Table 1: In Vitro Inhibition of Monoamine Uptake by Amineptine

| Transporter | IC50 (µM) | Species | Preparation | Reference |

| Dopamine (DA) | 1.4 | Rat | Brain Synaptosomes | [7] |

| Norepinephrine (NE) | 10 | Rat | Brain Synaptosomes | [7] |

Table 2: In Vivo Effects of Amineptine on Extracellular Dopamine Levels (Microdialysis)

| Brain Region | Amineptine Dose (mg/kg, i.p.) | Perfusion Medium Ca++ (mM) | Maximum Increase in Extracellular Dopamine (% of Basal) | Species | Reference |

| Striatum | 5 | 1.26 | ~150% | Rat | [1] |

| Striatum | 10 | 1.26 | ~250% | Rat | [1] |

| Striatum | 20 | 1.26 | ~400% | Rat | [1] |

| Nucleus Accumbens | 5 | 1.26 | ~150% | Rat | [1] |

| Nucleus Accumbens | 10 | 1.26 | ~250% | Rat | [1] |

| Nucleus Accumbens | 20 | 1.26 | ~350% | Rat | [1] |

| Frontal Cortex | 10 | 1.26 | Significant Increase | Rat | [1] |

| Frontal Cortex | 20 | 1.26 | Significant Increase | Rat | [1] |

Note on Binding Affinity (Ki): While it is established that amineptine displaces radioligands such as [³H]-GBR 12783 from the dopamine transporter, indicating direct binding, a specific equilibrium dissociation constant (Ki) value for amineptine at the DAT is not consistently reported in the reviewed literature.[5][6] However, one study noted that the apparent affinity of amineptine for the DAT is more than 150 times higher than its affinity for the norepinephrine transporter.[5]

Experimental Protocols

Synaptosomal [³H]-Dopamine Uptake Assay

This protocol outlines the methodology for assessing the in vitro inhibition of dopamine uptake by amineptine in rat brain synaptosomes.

3.1.1. Materials

-

Rat brain tissue (e.g., striatum)

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Assay buffer (e.g., Krebs-Ringer phosphate (B84403) buffer, pH 7.4)

-

[³H]-Dopamine (radioligand)

-

This compound

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer (e.g., Teflon-glass)

-

Refrigerated centrifuge

-

Liquid scintillation counter

3.1.2. Procedure

-

Synaptosome Preparation:

-

Dissect the desired brain region (e.g., striatum) in ice-cold homogenization buffer.

-

Homogenize the tissue using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final synaptosomal pellet in assay buffer.

-

-

Dopamine Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine.

-

Allow the uptake to proceed for a short, defined period (e.g., 5 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent dopamine uptake inhibitor (e.g., cocaine or GBR 12783).

-

-

Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value for amineptine by plotting the percentage inhibition of specific [³H]-Dopamine uptake against the logarithm of the amineptine concentration.

-

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the methodology for measuring the effect of amineptine on extracellular dopamine levels in the brain of a freely moving rat.

3.2.1. Materials

-

Male Wistar or Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

Dental cement

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ED)

3.2.2. Procedure

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum or nucleus accumbens).

-

Implant a guide cannula and secure it to the skull with dental cement and anchor screws.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Quantify the dopamine levels by comparing the peak heights or areas to a standard curve.

-

Express the results as a percentage of the average baseline dopamine concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of Amineptine Action on Dopamine Reuptake.

Caption: Workflow for Synaptosomal [³H]-Dopamine Uptake Assay.

Caption: Workflow for In Vivo Microdialysis Experiment.

Conclusion

This compound's primary mechanism of action, the selective inhibition of the dopamine transporter, results in a significant increase in synaptic dopamine levels. This targeted action on the dopaminergic system provides a distinct pharmacological profile compared to other classes of antidepressants. The quantitative data from in vitro uptake assays and in vivo microdialysis studies consistently support this mechanism. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of amineptine and similar compounds on dopamine neurotransmission. Future research could focus on elucidating the precise binding site of amineptine on the DAT and its effects on the kinetic parameters of dopamine transport to provide a more complete understanding of its molecular pharmacology.

References

- 1. Effect of amineptine on regional extracellular concentrations of dopamine and noradrenaline in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dopamine Connection [amineptine.com]

- 4. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of amineptine with the neuronal dopamine uptake system: neurochemical in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amineptine.com [amineptine.com]

- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dopaminergic Soul of an Atypical Antidepressant: A Technical Guide to Amineptine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core pharmacodynamics of amineptine hydrochloride, with a specific focus on its pronounced and defining dopaminergic activity. Amineptine, a tricyclic antidepressant, distinguishes itself from its class through a primary mechanism of action centered on the potentiation of dopaminergic neurotransmission. This document provides a comprehensive overview of its interaction with the dopamine (B1211576) system, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action: A Selective Dopamine Reuptake Inhibitor

Amineptine's principal mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increased concentration and prolonged residence time of dopamine in the synaptic cleft.[1][2] This enhanced dopaminergic signaling in brain regions such as the striatum, nucleus accumbens, and frontal cortex is believed to be the primary driver of its antidepressant and psychostimulant effects.[3][4][5] While it exhibits some activity at the norepinephrine (B1679862) transporter (NET), its affinity for DAT is significantly higher, and it has a notably weak effect on the serotonin (B10506) transporter (SERT).[6][7][8]

Signaling Pathway of Dopamine and Amineptine's Point of Intervention

The following diagram illustrates the normal signaling pathway of dopamine at the synapse and the precise point of intervention by this compound.

Dopamine Release

In addition to reuptake inhibition, some studies suggest that amineptine can also induce the release of dopamine from presynaptic terminals.[6][7] However, this effect is considered to be significantly less pronounced than its potent reuptake blocking activity, especially when compared to classic psychostimulants like amphetamine.[5] The dopamine-releasing action of amineptine appears to be dependent on the cytoplasmic pool of the neurotransmitter.[7]

Quantitative Pharmacodynamic Profile

The following tables summarize the key quantitative data regarding amineptine's interaction with monoamine transporters and its effects on dopamine dynamics.

Monoamine Transporter Binding and Reuptake Inhibition

| Transporter | Parameter | Value (µM) | Species | Reference |

| Dopamine (DAT) | IC₅₀ (Uptake Inhibition) | 1.4 | Rat | [7] |

| Norepinephrine (NET) | IC₅₀ (Uptake Inhibition) | 10 | Rat | [7] |

| Serotonin (SERT) | Uptake Inhibition | No significant effect | Rat | [5] |

IC₅₀: Half maximal inhibitory concentration.

In Vivo Effects on Extracellular Dopamine and Metabolites

| Brain Region | Effect on Dopamine | Effect on Metabolites | Species | Reference |

| Striatum | Dose-dependent increase | Increase in Homovanillic Acid (HVA) | Rat | [4][5][9] |

| Nucleus Accumbens | Dose-dependent increase | Preferential decrease in 3,4-dihydroxyphenylacetic acid (DOPAC) at high doses | Rat | [4][5] |

| Frontal Cortex | Significant increase | No consistent effects on HVA or DOPAC | Rat | [4][9] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the dopaminergic activity of this compound.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay quantifies the binding affinity of amineptine for the dopamine transporter using a radiolabeled ligand, such as [³H]GBR 12783, which is a selective DAT inhibitor.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the crude membrane fraction.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[3][10]

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GBR 12783, and varying concentrations of amineptine.

-

For total binding, omit amineptine.

-

For non-specific binding, include a high concentration of a non-radiolabeled DAT inhibitor (e.g., mazindol or unlabeled GBR 12783).[10]

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[3]

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of amineptine from the competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the sampling of extracellular fluid from specific brain regions of freely moving animals to measure changes in dopamine concentration following amineptine administration.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) and secure it with dental cement.[1]

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples at regular intervals.[11]

-

Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.[9]

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

-

Quantify the changes in extracellular dopamine levels relative to the baseline.

-

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Dynamics

FSCV is an electrochemical technique used to monitor real-time changes in dopamine release and reuptake in brain slices or in vivo with sub-second temporal resolution.

Protocol:

-

Electrode Placement:

-

Dopamine Measurement:

-

A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s).[14]

-

Dopamine is oxidized and then reduced at the electrode surface, generating a current that is proportional to its concentration.

-

Electrical stimulation is applied to evoke dopamine release, and the resulting changes in current are recorded.

-

-

Data Analysis:

-

The recorded current is converted to dopamine concentration.

-

The kinetics of dopamine release and reuptake (Vmax, Km) can be modeled and analyzed before and after the application of amineptine.[12]

-

Logical Relationships in Amineptine's Dopaminergic Activity

The following diagram illustrates the logical flow of events from amineptine administration to its ultimate effect on dopaminergic neurotransmission.

Conclusion

This compound's pharmacodynamic profile is uniquely characterized by its potent and selective inhibition of the dopamine transporter. This targeted action on the dopaminergic system differentiates it from classical tricyclic antidepressants and underlies its distinct therapeutic effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the intricate dopaminergic activity of this compelling molecule. The provided protocols for radioligand binding, in vivo microdialysis, and fast-scan cyclic voltammetry serve as a foundation for researchers and drug development professionals to explore the nuances of amineptine's mechanism and to guide the discovery of novel therapeutics targeting the dopamine system.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. The Dopamine Connection [amineptine.com]

- 5. amineptine.com [amineptine.com]

- 6. Amineptine - Wikipedia [en.wikipedia.org]

- 7. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amineptine ( Survector ) and dopamine [amineptine.com]

- 9. Effect of amineptine on regional extracellular concentrations of dopamine and noradrenaline in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 14. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Amineptine Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amineptine hydrochloride, a tricyclic antidepressant, is distinguished by its unique mechanism of action, primarily as a dopamine (B1211576) reuptake inhibitor.[1] This sets it apart from many other antidepressants that predominantly target serotonin (B10506) or norepinephrine (B1679862) pathways.[1] Understanding the in vivo behavior of amineptine, from its absorption and distribution to its metabolic fate and excretion, is crucial for comprehending its therapeutic effects and potential toxicities. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways.

Pharmacokinetics

Amineptine is rapidly absorbed and eliminated from the body, with its pharmacokinetic profile being well-characterized in healthy young and elderly adults.[2]

Absorption and Distribution

Following oral administration, amineptine is quickly absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) of the parent drug are typically reached within approximately one hour.[2] The drug exhibits a large apparent volume of distribution, indicating extensive tissue uptake.[2][3]

Metabolism and Excretion

Amineptine undergoes extensive hepatic metabolism, primarily through two major pathways: β-oxidation of its heptanoic acid side chain and hydroxylation of the dibenzocycloheptyl ring.[4] The resulting metabolites are then excreted, primarily via the kidneys.[4] The elimination half-life of amineptine is very short, around 0.8 to 1.0 hours, while its main active metabolite has a slightly longer half-life of 1.5 to 2.5 hours.[2][5] Due to these short half-lives, significant accumulation of amineptine and its major metabolite is not observed with repeated administration.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of amineptine and its primary metabolite in various study populations.

Table 1: Single-Dose Pharmacokinetics of Amineptine and its Main Metabolite in Healthy Young Adults (100 mg Oral Dose) [3]

| Parameter | Amineptine (Mean ± SD) | Main Metabolite (Mean ± SD) |

| Cmax (ng/mL) | 772 ± 603 | 471 ± 274 |

| Tmax (h) | 0.92 ± 0.32 | 1.40 ± 0.49 |

| t½ (h) | 0.80 ± 0.25 | 2.51 ± 0.94 |

| AUC₀-∞ (ng·h/mL) | 1022 ± 410 | 2567 ± 914 |

| Cl/F (L/h) | 124.8 ± 57.6 | - |

| Vd/F (L/kg) | 2.4 ± 1.1 | - |

Table 2: Comparative Pharmacokinetics of Amineptine and its Main Metabolite in Young vs. Elderly Subjects (Single 100 mg Oral Dose) [1]

| Parameter | Young Adults (Mean) | Elderly Adults (Mean) |

| Amineptine t½ (h) | 0.8 | No significant change |

| Metabolite t½ (h) | 2.5 | Greater than in young adults |

| Amineptine AUC (ng·h/mL) | - | No significant change |

| Metabolite AUC (ng·h/mL) | - | Greater than in young adults |

Table 3: Peak Plasma Concentrations after Different Single Oral Doses [5]

| Dose | Amineptine Cmax (ng/mL) | Main Metabolite Cmax (ng/mL) |

| 100 mg | 277 - 2,215 (mean 772) | 144 - 1,068 (mean 471) |

| 200 mg | 750 - 940 | 750 - 970 |

Metabolism

The biotransformation of amineptine is a critical aspect of its pharmacology, leading to the formation of several metabolites, some of which retain pharmacological activity.

Major Metabolic Pathways

The two primary routes of amineptine metabolism are:

-

β-Oxidation: The heptanoic acid side chain of amineptine undergoes β-oxidation, a process typically associated with fatty acid metabolism. This leads to the sequential shortening of the side chain, resulting in a pentanoic acid derivative (the main metabolite) and subsequently a propanoic acid derivative.[4]

-

Hydroxylation: The dibenzocycloheptyl ring system is hydroxylated, primarily at the C10 position. This reaction is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of two diastereoisomers.[4] While the specific CYP isozymes responsible for amineptine hydroxylation have not been definitively identified, studies on other tricyclic antidepressants suggest the involvement of CYP2C19, CYP2D6, and CYP3A4.

A minor metabolic pathway involving lactamization of the β-oxidized metabolites has also been reported.[4]

Visualizing the Metabolic Pathway

Caption: Major metabolic pathways of Amineptine.

Experimental Protocols

Accurate quantification of amineptine and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.

HPLC Method for Quantification in Plasma

A widely used method for the simultaneous determination of amineptine and its main metabolite in plasma involves reversed-phase HPLC with UV detection.

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., a structurally related tricyclic compound).

-

Alkalinize the plasma sample.

-

Perform liquid-liquid extraction with an organic solvent mixture (e.g., heptane-isoamyl alcohol).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., µBondapak C18).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm).

-

GC-MS Method for Quantification in Biological Samples

GC-MS offers high sensitivity and specificity for the analysis of amineptine, though it requires derivatization to improve the volatility and thermal stability of the analytes.

-

Sample Preparation and Derivatization:

-

Extract amineptine and its metabolites from the biological matrix (e.g., plasma, urine) using liquid-liquid or solid-phase extraction.

-

Evaporate the solvent.

-

Derivatize the dried extract using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This involves heating the sample with the derivatizing reagent to convert polar functional groups (amines and carboxylic acids) into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Ionization: Electron ionization (EI).

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Visualizing the Experimental Workflow

Caption: General workflows for HPLC and GC-MS analysis.

Conclusion

This compound exhibits rapid absorption and elimination, with its pharmacokinetic profile characterized by a short half-life and extensive hepatic metabolism. The primary metabolic pathways of β-oxidation and hydroxylation lead to the formation of several metabolites, with the pentanoic acid derivative being the major active metabolite. While the involvement of cytochrome P450 enzymes is established, the specific isozymes responsible for amineptine's hydroxylation require further investigation. The analytical methods of HPLC and GC-MS provide reliable means for quantifying amineptine and its metabolites in biological fluids, crucial for detailed pharmacokinetic and toxicological studies. This comprehensive understanding of amineptine's in vivo disposition is essential for optimizing its therapeutic use and minimizing potential adverse effects. Further research into its metabolism in special populations, such as individuals with hepatic or renal impairment, would provide valuable insights for clinical practice.

References

- 1. Pharmacokinetics of amineptine after single-dose, repeated treatment and study of the at-risk populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-dose pharmacokinetics of amineptine and of its main metabolite in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amineptine.com [amineptine.com]

- 4. Metabolism of amineptine in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amineptine - Wikipedia [en.wikipedia.org]

Amineptine Hydrochloride's Effects on Norepinephrine Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride, a tricyclic antidepressant, is primarily recognized for its significant activity as a dopamine (B1211576) reuptake inhibitor. However, it also exerts a measurable, albeit less potent, inhibitory effect on the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of the interaction between this compound and the norepinephrine reuptake process. It includes a compilation of available quantitative data, detailed experimental methodologies for assessing norepinephrine reuptake inhibition, and a visualization of the potential downstream signaling consequences of chronic norepinephrine transporter blockade, specifically focusing on adrenoceptor downregulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Amineptine is a unique tricyclic antidepressant, distinguished from others in its class by its primary mechanism of action as a dopamine reuptake inhibitor.[1] While its effects on the dopaminergic system are well-documented, its interaction with the noradrenergic system, specifically its ability to inhibit the reuptake of norepinephrine, contributes to its overall pharmacological profile.[1] Understanding the nuances of this interaction is crucial for a complete comprehension of amineptine's therapeutic effects and potential side effects. This guide will focus specifically on the effects of this compound on norepinephrine reuptake, providing quantitative data, detailed experimental protocols, and an exploration of the downstream signaling pathways.

Quantitative Data: Inhibitory Activity of Amineptine on Norepinephrine Reuptake

The inhibitory potency of this compound on the norepinephrine transporter (NET) has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a key metric used to describe the concentration of a drug required to inhibit a biological process by 50%.

| Compound | Parameter | Value | Species | System | Reference |

| Amineptine | IC50 | 10 µM | Rat | Brain Synaptosomes |

Note: A lower IC50 value indicates a higher potency. For comparison, amineptine's IC50 for dopamine reuptake inhibition in the same study was found to be 1.4 µM, highlighting its greater selectivity for the dopamine transporter.

Experimental Protocols

The following section details the established methodologies for determining the inhibitory effects of a compound on norepinephrine reuptake, based on the foundational techniques used in the cited research.

Norepinephrine Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a common method for measuring the inhibition of radiolabeled norepinephrine uptake into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine reuptake.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

Sucrose (B13894) solution (0.32 M)

-

Krebs-Ringer phosphate (B84403) buffer (pH 7.4)

-

[³H]-Norepinephrine (radiolabeled)

-

This compound solutions of varying concentrations

-

Scintillation fluid

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the desired brain region (e.g., cerebral cortex).

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer phosphate buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle (control) for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

-

Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine, a tricyclic antidepressant with a unique dopaminergic profile, undergoes extensive hepatic metabolism, resulting in several primary metabolites. This technical guide provides a comprehensive overview of the principal metabolic pathways of Amineptine hydrochloride, identifies its primary metabolites, and discusses their pharmacological activity. While quantitative data on the specific activity of each metabolite is limited in publicly available literature, this document consolidates the existing knowledge, presents pharmacokinetic data for the parent compound and its main metabolite fraction, and provides detailed experimental protocols for their analysis and pharmacological characterization. This guide is intended to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction

This compound, chemically known as 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride, is a tricyclic antidepressant distinguished by its selective and potent inhibition of dopamine (B1211576) reuptake, with a lesser effect on norepinephrine (B1679862) reuptake.[1][2][3][4][5][6][7][8] Its unique mechanism of action has made it a subject of significant interest in neuropharmacology. Upon administration, Amineptine is rapidly absorbed and undergoes extensive metabolism in the liver.[9] The resulting metabolites are believed to contribute to the overall pharmacological profile of the drug, although their individual potencies are considered to be lower than the parent compound.[10][11] Understanding the metabolic fate of Amineptine and the activity of its metabolites is crucial for a complete comprehension of its therapeutic effects and potential for drug-drug interactions.

Metabolic Pathways of Amineptine

Amineptine is primarily metabolized through two major pathways: beta-oxidation of its heptanoic acid side chain and hydroxylation of the dibenzocycloheptyl ring.[12] A minor pathway involving the formation of a reactive epoxide metabolite has also been proposed, which may be associated with the reported hepatotoxicity of the drug.[11][13][14][15]

Beta-Oxidation

Similar to fatty acids, the heptanoic acid side chain of Amineptine can undergo beta-oxidation, leading to the sequential shortening of the carbon chain. This process results in the formation of two primary metabolites:

-

7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]pentanoic acid

-

7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]propanoic acid

Hydroxylation

Hydroxylation of the tricyclic ring system is another significant metabolic route. This reaction primarily occurs at the 10-position of the dibenzocycloheptyl ring, leading to the formation of:

-

10-Hydroxyamineptine

Due to the chiral nature of the 10-carbon, this metabolite can exist as two diastereoisomers.[12]

Epoxidation

In vitro studies using liver microsomes have suggested that Amineptine can be metabolized by cytochrome P450 enzymes to form a reactive epoxide intermediate on the dibenzocycloheptyl ring.[11][13][14][15] This electrophilic metabolite can covalently bind to cellular macromolecules, a mechanism that has been implicated in drug-induced hepatotoxicity.

Pharmacological Activity of Primary Metabolites

The primary metabolites of Amineptine are reported to possess a pharmacological profile similar to the parent compound, acting as dopamine and norepinephrine reuptake inhibitors. However, their potency is considered to be significantly lower than that of Amineptine.[10] Some studies have suggested that the overall pharmacological effects of Amineptine are primarily due to the unchanged drug rather than its metabolites.[3][11][16][17][18]

A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity or reuptake inhibition of the individual beta-oxidation or hydroxylated metabolites at the dopamine transporter (DAT) or norepinephrine transporter (NET). Therefore, the activity of the parent compound is presented here as a key reference.

Table 1: Pharmacological Activity of Amineptine

| Target | Assay | Value | Reference |

| Dopamine Transporter (DAT) | 3H-Dopamine Uptake Inhibition (rat striatal synaptosomes) | IC50: ~10 µM | [19] |

| Dopamine Transporter (DAT) | 3H-GBR 12783 Displacement (rat striatal membranes) | High Affinity | [19] |

| Norepinephrine Transporter (NET) | 3H-Desipramine Displacement (rat cortical membranes) | Low Affinity (>150-fold lower than for DAT) | [19] |

Quantitative Pharmacokinetic Data

Pharmacokinetic studies have been conducted on Amineptine and its "main metabolite" fraction (not differentiated into individual metabolites). The data from a single-dose study in healthy young adults are summarized below.

Table 2: Pharmacokinetic Parameters of Amineptine and its Main Metabolite (Single 100 mg Oral Dose)

| Parameter | Amineptine | Main Metabolite | Reference |

| Tmax (h) | ~1.0 | ~1.5 | [10] |

| Cmax (ng/mL) | 277 - 2,215 (mean: 772) | 144 - 1,068 (mean: 471) | [10] |

| Elimination Half-life (t1/2) (h) | 0.8 - 1.0 | 1.5 - 2.5 | [5][10] |

Table 3: Pharmacokinetic Parameters of Amineptine and its Main Metabolite (Single 200 mg Oral Dose)

| Parameter | Amineptine | Main Metabolite | Reference |

| Cmax (ng/mL) | 750 - 940 | 750 - 970 | [5] |

Experimental Protocols

HPLC Method for Quantification of Amineptine and its Main Metabolite in Plasma

This protocol is adapted from published methods for the analysis of Amineptine and its primary metabolite fraction in human plasma.[9][12]

-

Sample Preparation:

-

To an alkalinized plasma sample, add an internal standard (e.g., quinupramine).

-

Perform solid-phase extraction using an Extrelut column.

-

Elute the analytes with a mixture of diethyl ether and methylene (B1212753) chloride.

-

Evaporate the eluate to dryness and reconstitute the residue in 0.01 M hydrochloric acid.

-

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: µBondapak C18 column.

-

Mobile Phase: A mixture of acetonitrile and 0.025 M potassium dihydrogenphosphate.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Radioligand Binding Assay for Dopamine Transporter (DAT) Activity

This protocol is a generalized method adapted from established procedures for assessing the binding of compounds to the dopamine transporter using [3H]GBR 12935.[10][12][19][20][21]

-

Materials:

-

Membrane preparation from a dopamine-rich brain region (e.g., rat striatum) or cells expressing DAT.

-

[3H]GBR 12935 (radioligand).

-

Unlabeled GBR 12935 or another high-affinity DAT ligand (for non-specific binding).

-

Test compounds (Amineptine and its metabolites).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, [3H]GBR 12935 (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GBR 12935.

-

Incubate to allow binding to reach equilibrium (e.g., 2-3 hours at 4°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

-

Radioligand Binding Assay for Norepinephrine Transporter (NET) Activity

This protocol is a generalized method adapted from established procedures for assessing the binding of compounds to the norepinephrine transporter using [3H]nisoxetine.[9][13][14][16][22]

-

Materials:

-

Membrane preparation from a norepinephrine-rich brain region or cells expressing NET.

-

[3H]nisoxetine (radioligand).

-

Desipramine or another high-affinity NET ligand (for non-specific binding).

-

Test compounds (Amineptine and its metabolites).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

The procedure is analogous to the DAT binding assay, with the substitution of [3H]nisoxetine as the radioligand and a suitable NET-selective ligand for determining non-specific binding.

-

Conclusion

References

- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amineptine manufacture [amineptine.com]

- 3. Pharmacology of amineptine, an antidepressant agent acting on the dopaminergic system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of amineptine on regional extracellular concentrations of dopamine and noradrenaline in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amineptine - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. 7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 8. 7-(6,11-dihydro-5H-dibenzo[1,2-a:1'',2''-e][7]annulen-11-ylamino)heptanoic acid,hydrochloride; 7-[(10,11-dihydro-5H-dibenzo[a,d]-cycloheptene-5-yl)amino]heptanoic acid hydrochloride; Amineptine HCl; 7-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)amino)heptanoic acid hydrochloride; this compound; Heptanoic acid,7-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)amino)-,hydrochloride | Chemrio [chemrio.com:9999]

- 9. benchchem.com [benchchem.com]

- 10. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]